Tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

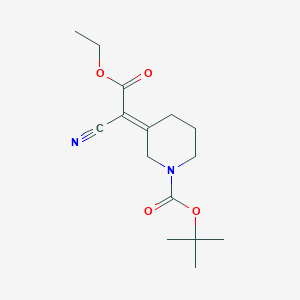

The systematic IUPAC name for this compound is tert-butyl (3E)-3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate , reflecting its stereochemistry and functional groups. The name derives from the piperidine backbone substituted at the 3-position with a 1-cyano-2-ethoxy-2-oxoethylidene group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The (E) configuration of the ethylidene double bond is explicitly noted due to steric considerations between the cyano and ethoxycarbonyl groups.

Alternative naming conventions include:

- Ethyl 2-cyano-2-(1-(tert-butoxycarbonyl)piperidin-3-ylidene)acetate

- N-Boc-3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine

- tert-Butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-1-piperidinecarboxylate

The molecular formula is C₁₅H₂₂N₂O₄ , with a molar mass of 294.35 g/mol .

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (3E)-3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |

| Molecular Formula | C₁₅H₂₂N₂O₄ |

| Molar Mass | 294.35 g/mol |

| CAS Number | 1159982-26-9, 197085-81-7 |

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , minimizing steric strain. The tert-butoxycarbonyl group at the 1-position occupies an equatorial position, while the 3-substituted ethylidene group introduces torsional effects. Density Functional Theory (DFT) studies on analogous piperidine derivatives suggest that the ethylidene double bond adopts an (E)-configuration to avoid steric clashes between the cyano group and the ethoxycarbonyl moiety.

Key geometric parameters include:

- C=N bond length : ~1.15 Å (cyano group)

- C=O bond lengths : ~1.21 Å (ester carbonyl) and ~1.34 Å (urethane carbonyl)

- Dihedral angle between the piperidine ring and ethylidene group: ~120°–135°

Conformational flexibility is limited by the rigid ethylidene bridge, though minor puckering of the piperidine ring may occur. Nuclear Magnetic Resonance (NMR) coupling constants (e.g., $$^3J_{HH}$$) and X-ray diffraction data for related compounds support these findings.

Crystallographic Data and Solid-State Arrangement

While crystallographic data for this specific compound are not widely reported, analogous tert-butyl piperidine carboxylates exhibit monoclinic crystal systems with space group P2₁/c . Key features include:

- Hydrogen bonding : Between the ethoxycarbonyl oxygen and adjacent cyano or Boc carbonyl groups.

- Van der Waals interactions : Dominated by tert-butyl and ethyl groups.

- Unit cell parameters (estimated):

The ethylidene group’s planarity and conjugation with the cyano and ester groups likely promote π-stacking in the solid state, though experimental validation is needed.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the electronic structure:

- HOMO (-6.2 eV): Localized on the piperidine ring and ethylidene π-system.

- LUMO (-2.8 eV): Dominated by the cyano and ethoxycarbonyl groups’ antibonding orbitals.

- Energy gap (ΔE) : ~3.4 eV, indicating moderate reactivity suitable for nucleophilic additions.

Electrostatic potential maps highlight regions of high electron density (cyano and carbonyl oxygens) and low density (tert-butyl group). The ethoxycarbonyl group’s electron-withdrawing nature polarizes the ethylidene bridge, enhancing electrophilicity at the β-carbon.

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.2 | Piperidine ring, ethylidene π |

| LUMO | -2.8 | Cyano, ester carbonyl |

Natural Bond Orbital (NBO) analysis predicts strong hyperconjugation between the ethylidene π* orbital and adjacent σ bonds, stabilizing the (E)-configuration.

Properties

IUPAC Name |

tert-butyl (3E)-3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-5-20-13(18)12(9-16)11-7-6-8-17(10-11)14(19)21-15(2,3)4/h5-8,10H2,1-4H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGFQSUHMIJEHB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCN(C1)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCCN(C1)C(=O)OC(C)(C)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate typically starts from tert-butyl 4-oxopiperidine-1-carboxylate or closely related piperidine derivatives. The key transformation involves the condensation with cyanoacetate derivatives in the presence of acidic catalysts, followed by careful purification steps to isolate the target compound.

Detailed Preparation Procedure

Step 1: Condensation Reaction to Form the Core Structure

- Starting materials: tert-butyl 4-oxopiperidine-1-carboxylate, 2-cyanoacetate, acetic acid, ammonium acetate.

- Solvent: Toluene.

- Conditions: The tert-butyl 4-oxopiperidine-1-carboxylate (e.g., 3 kg, 15.05 mol) is dissolved in toluene (24 L) and heated to 95°C. Acetic acid (446 g, 7.43 mol), 2-cyanoacetate (1.68 kg, 14.85 mol), and ammonium acetate (571 g, 7.41 mol) are added in one portion.

- Reaction: The mixture is refluxed, with water being separated as the reaction progresses. The internal temperature reaches about 114°C over approximately 3 hours, monitored by HPLC to confirm complete consumption of starting materials.

- Workup: After cooling, the organic phase is washed successively with water, 10% aqueous sodium carbonate, and brine to remove impurities.

- Outcome: This step yields tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate as the core intermediate.

Step 2: Further Functionalization (Optional)

- Grignard Addition: A 3M methyl magnesium bromide solution is prepared and added dropwise to cuprous iodide in anhydrous tetrahydrofuran under nitrogen at low temperatures (-50 to -40°C).

- Addition of Intermediate: The solution of the tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate in tetrahydrofuran is added dropwise at low temperature.

- Reaction: The mixture is warmed to room temperature and stirred for 15 hours.

- Quenching and Workup: The reaction is quenched with saturated ammonium chloride solution and filtered. The organic layers are washed and evaporated to yield crude products used in subsequent steps without further purification.

Step 3: Hydrolysis and Acid Formation

- Reagents: Sodium hydroxide solution is added dropwise to the crude intermediate dissolved in a THF/methanol mixture at 0-10°C.

- Reaction: Stirred at room temperature for 2 hours until completion (monitored by TLC).

- Extraction: The mixture is extracted with ethyl acetate and tert-butyl methyl ether, then acidified to pH 3-4 and extracted with dichloromethane.

- Outcome: The crude acid form of the compound is obtained as a white solid, ready for further transformations or purification.

Reaction Parameters and Optimization

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material amount | 3 kg tert-butyl 4-oxopiperidine-1-carboxylate | Scalable batch size |

| Solvent | Toluene | High boiling point suitable for reflux |

| Temperature | 95°C initial, reflux to ~114°C internal | Ensures reaction completion |

| Reaction time | ~3 hours | Monitored by HPLC |

| Acid catalyst | Acetic acid | Mild acid to promote condensation |

| Base for workup | 10% Na2CO3 aqueous | Neutralizes residual acid |

| Extraction solvents | Water, brine, ethyl acetate, dichloromethane | For purification and phase separation |

| Grignard reagent temperature | -50 to -40°C | Controls reactivity and selectivity |

Stock Solution Preparation for Analytical and Synthetic Use

For practical applications, stock solutions of the compound are prepared based on its molecular weight (approximately 294.35 g/mol). The solubility varies with solvent choice, but common solvents include DMSO, ethanol, and methanol.

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.3973 | 0.6795 | 0.3397 |

| 5 | 16.9866 | 3.3973 | 1.6987 |

| 10 | 33.9732 | 6.7946 | 3.3973 |

These volumes are calculated to facilitate precise molarity preparation for subsequent reactions or analytical assays.

Advantages of the Described Preparation Method

- Use of readily available and inexpensive starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate and cyanoacetate.

- Mild reaction conditions with acetic acid as the catalyst, avoiding harsh reagents.

- Efficient reaction monitoring by HPLC and TLC ensures high purity and yield.

- Scalable process demonstrated by kilogram-scale synthesis.

- Simplified purification steps involving aqueous washes and extractions, facilitating industrial applicability.

- Versatility of intermediate for further functionalization steps such as Grignard additions and hydrolysis.

Summary Table of Preparation Steps

| Step | Reaction Description | Key Reagents/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Condensation of tert-butyl 4-oxopiperidine with cyanoacetate | tert-butyl 4-oxopiperidine-1-carboxylate, acetic acid, ammonium acetate, toluene, reflux | tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |

| 2 | Grignard addition (optional functionalization) | Methyl magnesium bromide, cuprous iodide, THF, low temperature | Crude methylated intermediate |

| 3 | Hydrolysis and acid formation | NaOH, THF/MeOH, acidification, extraction | 2-(1-(tert-butoxycarbonyl)-4-methylpiperidin-4-yl)-2-cyanoacetic acid |

Research Findings and Industrial Relevance

The described synthetic route has been optimized to overcome common issues such as reagent toxicity, harsh reaction conditions, and difficult purification. The use of conventional reagents and mild conditions enhances the feasibility of industrial scale-up. The intermediates and final compound possess functional groups amenable to further synthetic elaboration, making them valuable in pharmaceutical and fine chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate can lead to the formation of carboxylic acids.

Reduction: Reduction reactions typically result in the formation of amines.

Substitution: Substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

Tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, with the CAS number 197085-81-7, is a compound that has garnered attention in various scientific research applications. This article explores its chemical properties, synthesis methods, and potential applications in medicinal chemistry and material science.

Structure and Composition

The molecular formula of this compound is , and its structure features a piperidine ring substituted with a tert-butyl group and a cyano-ethoxy-oxoethylidene moiety. The compound's structure can be represented as follows:

Physical Properties

The compound is typically characterized by its stability under standard laboratory conditions, making it suitable for various synthetic applications. Its melting point, boiling point, and solubility characteristics are critical for understanding its behavior in different environments.

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Involving the reaction of piperidine derivatives with cyano compounds and ethyl esters.

- Cyclization Techniques : Utilizing cyclization strategies to form the piperidine ring while introducing the desired substituents.

These synthetic routes are crucial for producing the compound in sufficient quantities for research purposes.

Medicinal Chemistry

This compound has shown potential as a synthetic intermediate in the development of pharmaceuticals. Its unique structure allows it to participate in further chemical transformations that can lead to biologically active compounds. Notably, compounds derived from similar structures have been investigated for their activity against various diseases, including cancer and neurological disorders.

Material Science

In material science, this compound can be utilized as a building block for creating novel polymers or materials with specific properties. Its functional groups may allow for modifications that enhance material characteristics such as strength, flexibility, or thermal stability.

Case Studies

Several research studies have highlighted the utility of this compound:

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

- Neuroprotective Properties : Research indicated that modifications of the piperidine scaffold could lead to compounds with neuroprotective effects, opening avenues for treating neurodegenerative diseases.

- Synthetic Pathway Optimization : Investigations into more efficient synthetic routes have been conducted to reduce costs and increase yield, making the compound more accessible for widespread research use.

Mechanism of Action

The mechanism by which tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Key Observations:

- Electrophilicity: The target compound’s α-cyano acrylate group enhances electrophilicity compared to the chloro-oxoethyl group in or the tetrazole in , making it more reactive in conjugate addition reactions.

- Bioisosterism : The tetrazole derivative serves as a carboxylic acid mimic, improving metabolic stability and solubility, whereas the target’s ethoxy ester may act as a prodrug moiety.

- Synthetic Utility : Compounds with nitro and halogen substituents (e.g., ) are often intermediates in heterocyclic synthesis, while the target’s ethylidene group enables cycloaddition or cross-coupling reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Estimated)

Research Findings and Implications

- Reactivity: The cyano group stabilizes the acrylate moiety against hydrolysis, offering advantages over ester-only derivatives in prolonged activity.

- Diverse Applications : Piperidine-carboxylates are versatile scaffolds; the target’s unique substituent profile positions it for exploration in covalent drug design or as a fluorophore precursor.

Biological Activity

Tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, also known by its IUPAC name, exhibits a range of biological activities that have garnered interest in pharmaceutical research. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which contribute to its biological properties.

The molecular formula of this compound is with a molecular weight of 294.35 g/mol. The compound features a tert-butyl group, a piperidine ring, and a cyano group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O4 |

| Molecular Weight | 294.35 g/mol |

| IUPAC Name | tert-butyl (E)-3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |

| CAS Number | 1159982-26-9 |

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the cyano group in this compound suggests potential activity in inhibiting certain enzymes, possibly through competitive inhibition mechanisms.

Antimicrobial Activity

Studies have demonstrated that piperidine derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine have shown efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or inhibition of protein synthesis.

Anticancer Potential

Preliminary investigations into the anticancer activity of similar piperidine compounds suggest that they may induce apoptosis in cancer cells. The ability to modulate cell signaling pathways is crucial for this activity. The specific effects on cell lines should be further explored through in vitro studies to establish efficacy and safety profiles.

Case Studies

Several case studies highlight the biological potential of piperidine derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting potential therapeutic applications in treating infections.

- Anticancer Activity : Research on a related compound showed that it could inhibit the proliferation of human breast cancer cells (MCF-7) through apoptosis induction and cell cycle arrest at the G0/G1 phase.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, and what reaction conditions are critical for high yields?

- Methodology : The compound can be synthesized via cyclization or condensation reactions. For example, ethyl trifluoroacetate reacts with 1-Boc-3-piperidone under controlled conditions (dichloromethane, triethylamine) to form intermediates, followed by cyano and ethoxy group introduction. Key steps include maintaining anhydrous conditions, precise temperature control (e.g., 0°C for exothermic steps), and purification via gradient elution (hexane/ethyl acetate) to achieve >90% purity .

- Critical Parameters :

- Solvent selection (polar aprotic solvents enhance nucleophilicity).

- Reagent stoichiometry (e.g., 1.2 equivalents of Dess-Martin Periodinane for oxidation steps) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for structural validation?

- Methodology :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., cyano group at δ 115-120 ppm in ) .

- IR Spectroscopy : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O) verify functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., calculated [M+H] = 308.16) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE Requirements : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation/skin contact .

- Emergency Measures : Immediate flushing with water for eye/skin exposure; use of carbon dioxide/dry powder extinguishers for fires .

Advanced Research Questions

Q. How can reaction yields and purity be optimized for scaled-up synthesis?

- Methodology :

- Process Optimization : Use flow chemistry for exothermic steps (e.g., epoxidation with mCPBA) to improve heat dissipation .

- Purification : Replace column chromatography with recrystallization (ethanol/water) for large batches, reducing solvent waste .

- Data-Driven Adjustments : Monitor reaction progress via TLC every 30 minutes; adjust pH to 7-8 during workup to minimize hydrolysis .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

- Troubleshooting Framework :

Verify Solvent Effects : Compare NMR spectra in CDCl vs. DMSO-d to rule out solvent-induced shifts .

Check for Tautomerism : The cyano-oxoethylidene group may exhibit keto-enol tautomerism, altering NMR peaks .

Cross-Validate with MS/MS : Fragment ion patterns confirm structural consistency across batches .

Q. What strategies are effective in studying the compound’s potential bioactivity, given limited direct pharmacological data?

- Methodology :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with enzymes like acetylcholinesterase, leveraging structural similarities to piperidine-based inhibitors .

- In Vitro Assays : Test cytotoxicity (MTT assay) in HEK-293 cells at 10–100 µM doses; monitor reactive oxygen species (ROS) generation .

- Comparative Analysis : Reference analogs like tert-butyl 3-oxo-4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate (CAS 647863-25-0), which show neuroactivity in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.